molecular formula C22H19N3O3 B8501978 1-(5-((6-((benzyloxy)methyl)pyrimidin-4-yl)oxy)-1H-indol-1-yl)ethan-1-one

1-(5-((6-((benzyloxy)methyl)pyrimidin-4-yl)oxy)-1H-indol-1-yl)ethan-1-one

Cat. No. B8501978
M. Wt: 373.4 g/mol
InChI Key: LBOSNHNPPNACHI-UHFFFAOYSA-N
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Patent
US08541432B2

Procedure details

To a solution of 5-(6-benzyloxymethyl-pyrimidin-4-yloxy)-1H-indole (12 g, 36.2 mmol) in THF (300 mL), NaH (1.74 g, 43.5 mmol) and acetic anhydride (5.13 mL, 54.3 mmol) are added. After 1 h the reaction is quenched with aqueous ammonium chloride and extracted with EtOAc. Most of the impurities are removed passing it through a silica gel column eluting with 50:50 heptane:EtOAc to give crude 1-[5-(6-benzyloxymethyl-pyrimidin-4-yloxy)-indol-1-yl]-ethanone. This is then dissolved in TFA (300 mL) and heated to 100° C. for 6 hours. At this point the solvent is removed and 1-[5-(6-hydroxymethyl-pyrimidin-4-yloxy)-indol-1-yl]-ethanone isolated via FCC eluting with EtOAc. MS (ESI) m/z 284.0 (M+1).
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
5.13 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][CH2:9][C:10]1[N:15]=[CH:14][N:13]=[C:12]([O:16][C:17]2[CH:18]=[C:19]3[C:23](=[CH:24][CH:25]=2)[NH:22][CH:21]=[CH:20]3)[CH:11]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Na+].[C:28](OC(=O)C)(=[O:30])[CH3:29]>C1COCC1>[CH2:1]([O:8][CH2:9][C:10]1[N:15]=[CH:14][N:13]=[C:12]([O:16][C:17]2[CH:18]=[C:19]3[C:23](=[CH:24][CH:25]=2)[N:22]([C:28](=[O:30])[CH3:29])[CH:21]=[CH:20]3)[CH:11]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC1=CC(=NC=N1)OC=1C=C2C=CNC2=CC1
Name
Quantity
1.74 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
5.13 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 1 h the reaction is quenched with aqueous ammonium chloride
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
Most of the impurities are removed
WASH
Type
WASH
Details
eluting with 50:50 heptane

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCC1=CC(=NC=N1)OC=1C=C2C=CN(C2=CC1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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